3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Overview
Description
3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a chromene core fused with an oxazine ring, along with a dimethoxyphenyl group and a pyridinylmethyl substituent, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromene Core: This step often involves the cyclization of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, under acidic or basic conditions to form the chromene ring.
Introduction of the Oxazine Ring: The oxazine ring can be introduced via a condensation reaction between the chromene derivative and an appropriate amine, such as 2-aminophenol, under dehydrating conditions.
Attachment of the Dimethoxyphenyl Group: This step usually involves electrophilic aromatic substitution reactions, where the dimethoxyphenyl group is introduced using reagents like dimethoxybenzene and a suitable electrophile.
Addition of the Pyridinylmethyl Group: The final step involves the alkylation of the chromeno[8,7-e][1,3]oxazine derivative with a pyridinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxazine ring to its corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been explored as a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also explored for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- 3-(2,4-dimethoxyphenyl)-9-(pyridin-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
- 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-thione
Uniqueness
The uniqueness of 3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one lies in its specific substitution pattern and the presence of both the dimethoxyphenyl and pyridinylmethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-29-18-4-5-19(23(12-18)30-2)20-11-17-3-6-22-21(24(17)32-25(20)28)14-27(15-31-22)13-16-7-9-26-10-8-16/h3-12H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYKKUVVIKAPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)CC5=CC=NC=C5)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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